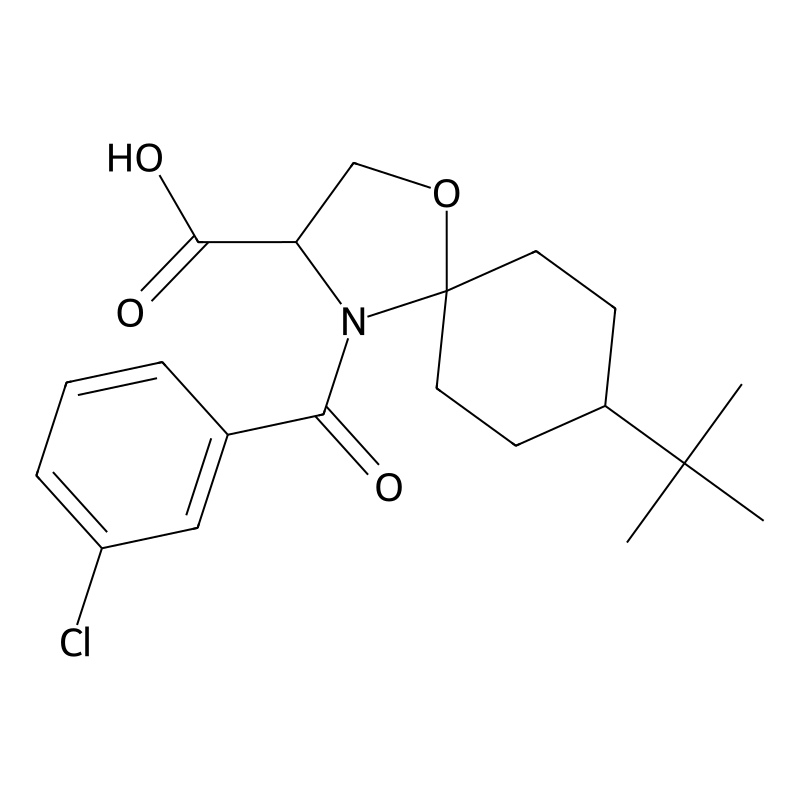

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and a chlorobenzoyl moiety. The compound has the molecular formula and a molecular weight of approximately 335.79 g/mol. Its structure features an oxaspiro framework that contributes to its potential biological activities and applications in medicinal chemistry .

Research indicates that 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may exhibit significant biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is involved in the hydrolysis of bioactive lipids, making this compound a candidate for therapeutic applications in pain management and inflammation control . Its unique structure may also contribute to its interaction with various biological targets, enhancing its pharmacological profile.

Synthesis of 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of tert-butyl derivatives with appropriate chlorobenzoyl precursors under controlled conditions to form the desired spirocyclic structure. The synthesis may also involve protecting group strategies to ensure selectivity during the reaction steps .

This compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting pain and inflammatory conditions. Its unique structural features may also lend themselves to applications in drug design, where modifications can lead to novel compounds with enhanced efficacy or reduced side effects . Additionally, it may serve as an intermediate in synthesizing other complex organic molecules.

Interaction studies indicate that 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can interact with various biological receptors and enzymes, particularly those involved in lipid signaling pathways. Its role as a fatty acid amide hydrolase inhibitor suggests potential interactions with cannabinoid receptors, which could be explored further for therapeutic benefits .

Several compounds share structural similarities with 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 301226-27-7 | 0.89 | Contains an oxo group instead of a carboxylic acid |

| tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | 240401-09-6 | 0.88 | Hydroxy group instead of a carboxylic acid |

| tert-Butyl 1-oxa-6-azaspiro[2.5]octane | 147804-30-6 | 0.88 | Different spirocyclic framework |

| tert-Butyl 2-Oxo-1-Oxa -3,9-Diazaspiro[5.5]undecane | 1209319-87-8 | 0.87 | Contains diaza instead of aza |

| tert-butyl 2-Oxa -7-Azaspiro[3.5]nonane | 24040127 -8 | 0.84 | Different spirocyclic structure |

These comparisons illustrate how variations in functional groups and structural frameworks can influence the biological activity and potential applications of similar compounds while emphasizing the uniqueness of 8-tert-butyl derivatives in medicinal chemistry contexts .